molecular formula C10H9BrN2O2 B13929620 Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13929620
M. Wt: 269.09 g/mol
InChI Key: MSHDGXBLAIUSEW-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with a molecular formula of C10H9BrN2O2. This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of 6-bromo-4-methylpyrazolo[1,5-a]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-6-3-7(11)5-13-9(6)8(4-12-13)10(14)15-2/h3-5H,1-2H3

InChI Key

MSHDGXBLAIUSEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=C(C=N2)C(=O)OC)Br

Origin of Product

United States

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